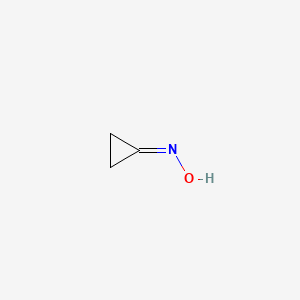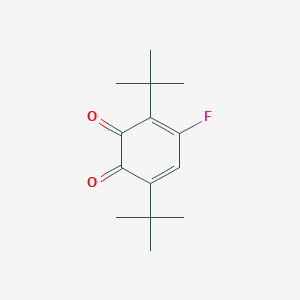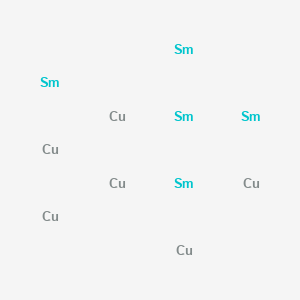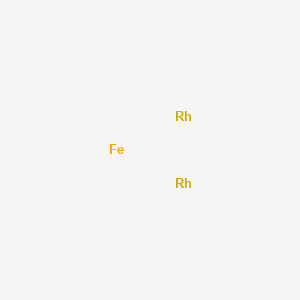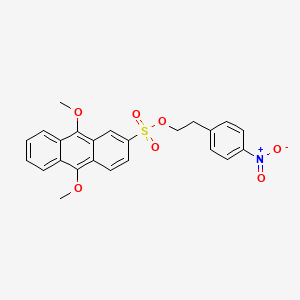
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a nitrophenyl group, an ethyl chain, and a dimethoxyanthracene sulfonate moiety, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate typically involves multi-step organic reactions. One common method includes the nitration of ethylbenzene to introduce the nitro group, followed by sulfonation and subsequent coupling with 9,10-dimethoxyanthracene. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted anthracene derivatives.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate has several scientific research applications:
Chemistry: Used as a photosensitizer in photochemical reactions and studies involving electron transfer mechanisms.
Biology: Investigated for its potential biological activities, including antihistaminic properties.
Medicine: Explored for its potential therapeutic effects and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate involves its ability to participate in photoinduced electron transfer reactions. The compound can absorb light and enter an excited state, facilitating electron transfer to various acceptors. This property is particularly useful in photochemical applications and the study of reaction mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-9,10-dimethoxyanthracene: Known for its use as a photosensitizer and its antihistaminic activity.
4-Nitrophenylethyl sulfonate: Shares the nitrophenyl and sulfonate groups but lacks the anthracene moiety.
Uniqueness
2-(4-Nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate is unique due to its combination of functional groups, which confer distinct photochemical and electronic properties. This makes it particularly valuable in research areas requiring specific light-absorbing and electron-transfer characteristics .
Propriétés
Numéro CAS |
137626-75-6 |
|---|---|
Formule moléculaire |
C24H21NO7S |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)ethyl 9,10-dimethoxyanthracene-2-sulfonate |
InChI |
InChI=1S/C24H21NO7S/c1-30-23-19-5-3-4-6-20(19)24(31-2)22-15-18(11-12-21(22)23)33(28,29)32-14-13-16-7-9-17(10-8-16)25(26)27/h3-12,15H,13-14H2,1-2H3 |
Clé InChI |
IZCXATGKPFWZQX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)OCCC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
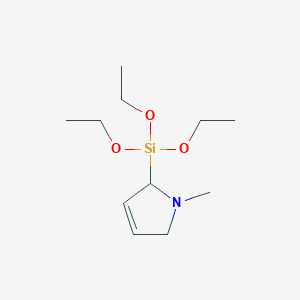
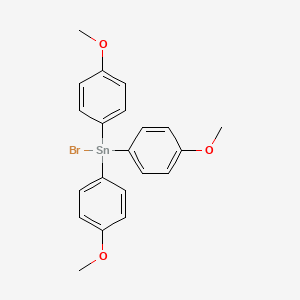
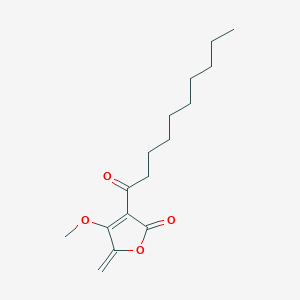
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
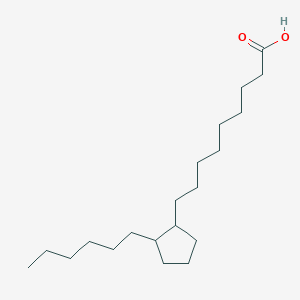
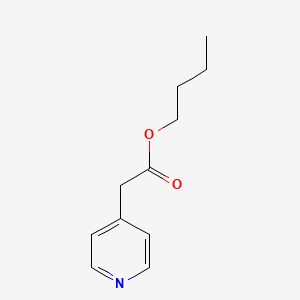
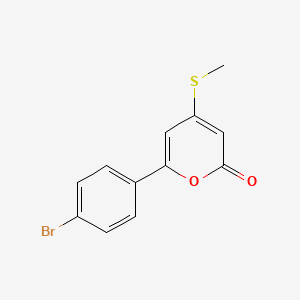
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
